molecular formula C13H20OS B8080922 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene

1-Tert-butylsulfanyl-3-propan-2-yloxybenzene

Cat. No.: B8080922
M. Wt: 224.36 g/mol
InChI Key: GCNNHCKUBWBAHH-UHFFFAOYSA-N
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Description

The compound with the identifier “1-Tert-butylsulfanyl-3-propan-2-yloxybenzene” is a chemical substance listed in the PubChem database. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene involves specific synthetic routes and reaction conditions. These methods typically include a series of chemical reactions that result in the formation of the desired compound. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its use in various applications. This involves optimizing the reaction conditions to ensure a high yield and purity of the compound. Common industrial methods include batch and continuous flow processes, which are designed to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are tailored to meet the needs of different scientific and industrial applications.

Scientific Research Applications

1-Tert-butylsulfanyl-3-propan-2-yloxybenzene has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Industrially, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact mechanism of action can vary and is often the subject of ongoing research to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds: 1-Tert-butylsulfanyl-3-propan-2-yloxybenzene can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar chemical structures or functional groups. Examples of similar compounds include aspirin (CID 2244) and salicylsalicylic acid (CID 5161).

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different scientific and industrial contexts set it apart from other compounds.

Properties

IUPAC Name

1-tert-butylsulfanyl-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-10(2)14-11-7-6-8-12(9-11)15-13(3,4)5/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNNHCKUBWBAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC(=CC=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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